

Purifying Antibody-Drug Conjugates: A Guide to Downstream Processing

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Compound of Interest

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The purification of antibody-drug conjugates (ADCs) is a critical and complex step in their manufacturing process. Unlike monoclonal antibodies (mAbs), ADCs are heterogeneous mixtures containing the desired conjugate alongside unconjugated antibodies, free drug-linker species, and aggregates.[1][2] Effective purification strategies are therefore essential to ensure the safety, efficacy, and quality of the final therapeutic product. This document provides detailed application notes and experimental protocols for the key techniques used in ADC purification.

Introduction to ADC Purification

The downstream processing of ADCs aims to isolate the desired ADC species with a specific drug-to-antibody ratio (DAR) while removing process-related and product-related impurities.[2][3] The unique characteristics of ADCs, particularly the hydrophobicity of the cytotoxic payload, necessitate specialized purification approaches that often differ from standard mAb purification platforms.[4] Critical quality attributes (CQAs) that must be carefully controlled during purification include the DAR, the distribution of different DAR species, the level of unconjugated antibody, free drug-linker, and the presence of aggregates.[2][3]

A typical ADC purification workflow involves a capture step, followed by one or more polishing steps to remove remaining impurities and to formulate the final product. The choice and sequence of these purification techniques depend on the specific characteristics of the ADC, including the conjugation chemistry, the properties of the antibody and the drug-linker.

Key Purification Techniques

Several chromatographic and filtration techniques are employed for the purification of ADCs. These include Protein A affinity chromatography, size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), ion-exchange chromatography (IEX), and tangential flow filtration (TFF).

Protein A Affinity Chromatography

Protein A chromatography is a widely used capture step in mAb and ADC purification due to its high selectivity for the Fc region of IgG.[5][6] This technique effectively removes impurities such as host cell proteins (HCPs), DNA, and components from the cell culture medium.[5][7] For ADCs, the conditions for Protein A chromatography, particularly the elution pH, need to be carefully optimized to prevent aggregation and degradation of the conjugate.[1]

Table 1: Performance Metrics for Protein A Chromatography in ADC Purification

Parameter	Typical Range/Value	References
Purity after Capture	>90%	[1]
Recovery/Yield	95-99%	[1]
Dynamic Binding Capacity	Varies by resin	[1]
Elution pH	3.2 - 3.5	[1]

Objective: To capture the ADC from the clarified harvest and remove process-related impurities.

Materials:

- Protein A affinity column (e.g., MabSelect SuRe, Praesto Jetted A50)
- Chromatography system (e.g., ÄKTA pure)
- Binding/Equilibration Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Wash Buffer: PBS with 1 M NaCl, pH 7.4

- Elution Buffer: 0.1 M Glycine, pH 3.5
- Neutralization Buffer: 1 M Tris-HCl, pH 8.0
- Clarified ADC harvest

Procedure:

- Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Binding/Equilibration Buffer at a flow rate of 150 cm/hr.[8]
- Sample Loading: Load the clarified ADC harvest onto the column at a flow rate of 100-150 cm/hr. The loading capacity will depend on the specific resin and ADC.[1]
- Washing: Wash the column with 5-10 CVs of Wash Buffer to remove non-specifically bound impurities.[8]
- Elution: Elute the bound ADC with 5 CVs of Elution Buffer at a flow rate of 100 cm/hr.[8] Collect the eluate in fractions containing Neutralization Buffer to immediately raise the pH and prevent acid-induced aggregation.
- Regeneration: Regenerate the column according to the manufacturer's instructions, typically with a low pH solution followed by re-equilibration with Binding/Equilibration Buffer.[8]

Size Exclusion Chromatography (SEC)

Size exclusion chromatography separates molecules based on their hydrodynamic radius.[9] In ADC purification, SEC is primarily used as a polishing step to remove high-molecular-weight (HMW) aggregates and low-molecular-weight (LMW) fragments.[10][11] The choice of mobile phase is critical to prevent non-specific interactions between the hydrophobic ADC and the stationary phase, which can lead to poor peak shape and inaccurate quantification.[11][12]

Table 2: Performance Metrics for Size Exclusion Chromatography in ADC Purification

Parameter	Typical Range/Value	References
Aggregate Removal	To <1%	[2][13]
Monomer Purity	>99%	[2][13]
Recovery/Yield	>95%	[9]
Resolution (Monomer/Dimer)	>1.5	[2]

Objective: To remove aggregates and fragments from the ADC preparation.

Materials:

- SEC column (e.g., TSKgel G3000SWxl, Agilent AdvanceBio SEC)
- HPLC or UHPLC system with UV detector
- Mobile Phase: 50 mM Sodium Phosphate, 200 mM NaCl, pH 7.0[14]
- ADC sample (partially purified)

Procedure:

- System and Column Equilibration: Equilibrate the SEC column with the Mobile Phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
- Sample Injection: Inject an appropriate volume of the ADC sample onto the column. The sample load should not exceed 1-2% of the total column volume to ensure optimal resolution.
- Isocratic Elution: Elute the sample with the Mobile Phase at a constant flow rate. Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomeric ADC, and then any fragments.
- Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
- Analysis: Analyze the collected fractions for purity and aggregate content.

Hydrophobic Interaction Chromatography (HIC)

Hydrophobic interaction chromatography is a powerful technique for separating molecules based on their hydrophobicity.^[15] For ADCs, HIC is uniquely suited to separate species with different drug-to-antibody ratios (DAR), as the addition of each hydrophobic drug-linker molecule increases the overall hydrophobicity of the conjugate.^{[4][16]} This method is crucial for controlling the DAR distribution, a critical quality attribute that can impact both the efficacy and toxicity of the ADC.^[17]

Table 3: Performance Metrics for Hydrophobic Interaction Chromatography in ADC Purification

Parameter	Typical Range/Value	References
DAR Species Separation	Baseline or near-baseline resolution of DAR species	^{[16][18]}
Recovery of Target DAR Species	>80%	^[19]
Purity of Isolated DAR Species	High, depending on resolution	^[20]

Objective: To separate ADC species with different DARs.

Materials:

- HIC column (e.g., TSKgel Butyl-NPR, Protein-Pak Hi Res HIC)
- HPLC or FPLC system
- Buffer A (High Salt): 50 mM Sodium Phosphate with 1.5 M Ammonium Sulfate, pH 7.0^[15]
- Buffer B (Low Salt): 50 mM Sodium Phosphate, pH 7.0^[15]
- ADC sample

Procedure:

- Column Equilibration: Equilibrate the HIC column with 100% Buffer A for 5-10 CVs.

- **Sample Preparation and Loading:** Dilute the ADC sample in Buffer A and inject it onto the column.
- **Gradient Elution:** Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over a defined number of column volumes (e.g., 20 CV). Species with lower DARs (less hydrophobic) will elute earlier, while species with higher DARs (more hydrophobic) will elute later.[\[20\]](#)
- **Fraction Collection:** Collect fractions across the elution gradient.
- **Analysis:** Analyze the collected fractions to determine the DAR of each peak.

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates molecules based on their net surface charge.[\[21\]](#) In ADC purification, IEX is used to remove charge variants, which can arise from post-translational modifications of the antibody or from the conjugation process itself.[\[10\]](#)[\[22\]](#) The addition of the drug-linker can alter the surface charge of the antibody, and IEX can be used to separate these different species.[\[23\]](#) Both cation-exchange (CEX) and anion-exchange (AEX) chromatography can be employed, depending on the isoelectric point (pI) of the ADC and the desired separation.[\[3\]](#)

Table 4: Performance Metrics for Ion-Exchange Chromatography in ADC Purification

Parameter	Typical Range/Value	References
Charge Variant Separation	Resolution of acidic and basic variants	[10] [22]
Recovery	>90%	[24]
Removal of Impurities	Host cell DNA, endotoxins, charge variants	[25]

Objective: To separate ADC charge variants.

Materials:

- Weak cation-exchange (WCX) column
- Chromatography system
- Buffer A: 20 mM MES, pH 6.0
- Buffer B: 20 mM MES, 1 M NaCl, pH 6.0
- ADC sample

Procedure:

- Column Equilibration: Equilibrate the WCX column with Buffer A.
- Sample Loading: Load the desalted ADC sample onto the column.
- Gradient Elution: Elute the bound ADC using a linear gradient of increasing salt concentration (from 0% to 100% Buffer B). More basic variants will bind more strongly and elute at higher salt concentrations.
- Fraction Collection: Collect fractions across the salt gradient.
- Analysis: Analyze the fractions for the presence of different charge variants.

Tangential Flow Filtration (TFF)

Tangential flow filtration is a membrane-based technique used for buffer exchange, concentration, and the removal of small molecule impurities.^[26] In ADC manufacturing, TFF is essential for removing unconjugated drug-linkers, organic solvents used in the conjugation reaction, and for formulating the final ADC product into its storage buffer.^{[27][28]} Ultrafiltration (UF) is used to concentrate the ADC, while diafiltration (DF) is used for buffer exchange.^[27]

Table 5: Performance Metrics for Tangential Flow Filtration in ADC Purification

Parameter	Typical Range/Value	References
Solvent Clearance	>99.99% (4-log reduction) with ~10 diavolumes	[29]
Free Drug-Linker Removal	To acceptable levels	[9]
Recovery/Yield	>90%	[25]
Final Concentration	25-30 g/L	[27]

Objective: To perform buffer exchange and concentrate the ADC.

Materials:

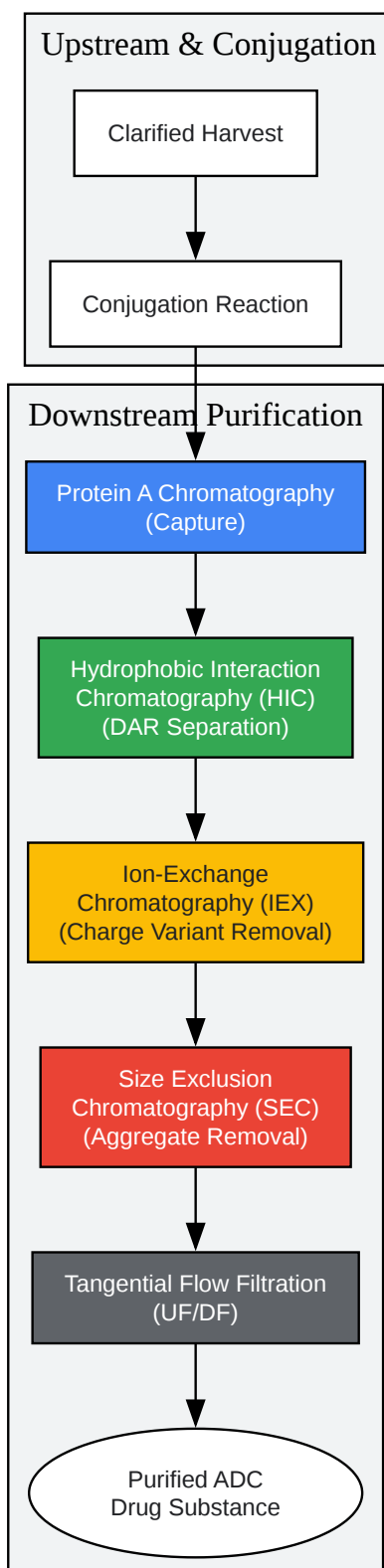
- TFF system with a suitable molecular weight cut-off (MWCO) membrane (e.g., 30 kDa for a ~150 kDa ADC)[\[27\]](#)
- Diafiltration Buffer (Final formulation buffer)
- ADC solution

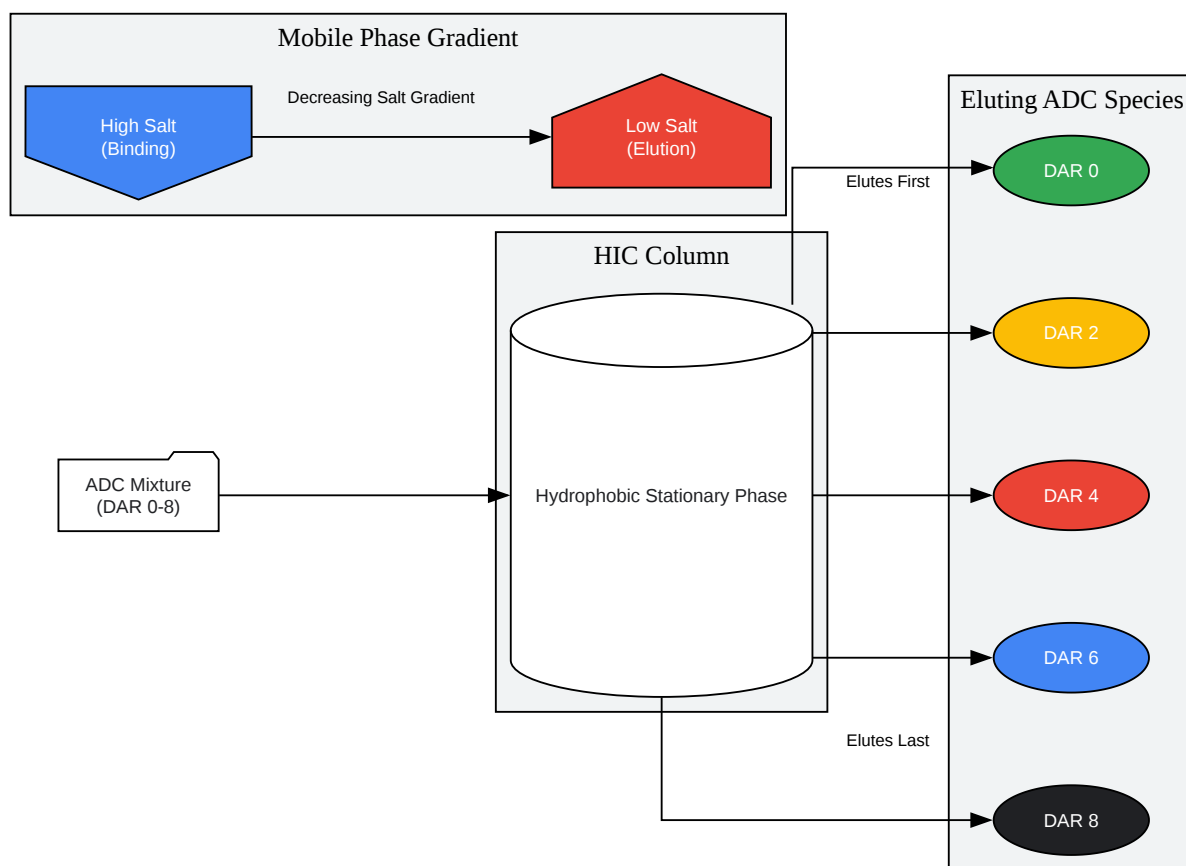
Procedure:

- System Preparation: Install the TFF membrane and condition the system by flushing with buffer.[\[27\]](#)
- Concentration (UF): Concentrate the ADC solution to a target concentration (e.g., 25-30 g/L) by applying transmembrane pressure (TMP) and recirculating the retentate.[\[27\]](#)
- Diafiltration (DF): Perform diafiltration by adding Diafiltration Buffer to the retentate at the same rate as the permeate is being removed. This is typically done for 5-10 diavolumes to ensure complete buffer exchange.[\[27\]](#)
- Final Concentration: After diafiltration, concentrate the ADC to the final target concentration.
- Recovery: Recover the product from the TFF system.

Visualizing Purification Workflows

The following diagrams illustrate the logical flow of a typical ADC purification process and the principle of HIC for DAR separation.





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